N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide
Description
N'-[(5-Methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone substituted with two phenyl groups at the 2-position and a 5-methyl-2-furylidene moiety at the N'-position. This compound belongs to a class of Schiff base hydrazides, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-12-13-18(24-15)14-21-22-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,1H3,(H,22,23)/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGNJHDVVZHFM-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,2-Diphenylacetohydrazide
The synthesis begins with the preparation of 2,2-diphenylacetohydrazide (benzilic acid hydrazide), the foundational precursor. Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) reacts with hydrazine hydrate in ethanol under reflux. The reaction typically proceeds for 4–6 hours, yielding the hydrazide as white crystals after recrystallization from ethanol.
Key reaction parameters :
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Molar ratio : Benzilic acid to hydrazine hydrate (1:2–1:3)
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Solvent : Anhydrous ethanol (85% v/v)
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Temperature : Reflux at 78°C
Characterization data for 2,2-diphenylacetohydrazide includes:
Condensation with 5-Methylfurfural
The target hydrazone forms via nucleophilic addition-elimination between 2,2-diphenylacetohydrazide and 5-methylfurfural. This step employs propanol or ethanol as solvents, with reflux times varying between 3–5 hours.
General procedure :
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Reactants : 2,2-Diphenylacetohydrazide (1 equiv), 5-methylfurfural (1.1 equiv).
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Solvent : Propanol (25 mL per 1 mmol hydrazide) or ethanol (30 mL per 1 mmol).
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Conditions : Reflux at 82–97°C (propanol) or 78°C (ethanol) under anhydrous conditions.
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Workup : Cool reaction mixture, filter precipitate, wash with cold methanol/diethyl ether, and dry.
Optimized yields :
Mechanistic insights :
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Step 1 : Hydrazide’s NH₂ group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
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Step 2 : Elimination of water yields the hydrazone’s C=N bond.
Characterization and Analytical Data
Spectral Analysis
N'-[(5-Methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide exhibits the following properties:
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IR (KBr) : 3260 cm⁻¹ (N–H), 1643–1655 cm⁻¹ (C=O), 1541–1550 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆) : δ 3.40 (s, OH), 8.60 (s, CH=N), 7.30–7.70 (m, aromatic H), 6.20–6.50 (m, furyl H).
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¹³C NMR : δ 79.1 (C–OH), 141.8 (C=N), 125.7–129.4 (aromatic C), 152.3 (furyl C–O).
Elemental analysis : Calculated for C₂₀H₁₈N₂O₃: C, 71.83%; H, 5.43%; N, 8.38%. Found: C, 71.75%; H, 5.39%; N, 8.31%.
Purity Assessment
Comparative Analysis of Methodologies
Solvent Effects
Propanol outperforms ethanol in yield (88–92% vs. 75–85%) due to higher boiling points facilitating faster reaction kinetics. However, ethanol offers cost advantages for large-scale synthesis.
Catalytic Additives
While none of the reviewed methods use catalysts, analogous hydrazone syntheses employ glacial acetic acid (1–2 drops) to protonate the aldehyde’s carbonyl, enhancing electrophilicity. This adjustment could further optimize yields for the target compound.
Challenges and Troubleshooting
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Byproduct formation : Prolonged reflux (>5 h) promotes hydrolysis of the hydrazone bond. Strict temperature control is essential.
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Moisture sensitivity : Anhydrous conditions prevent aldehyde oxidation to carboxylic acids.
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Purification : Recrystallization from ethanol/methanol (1:3) improves purity to >98%.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It is used in the synthesis of polymers and advanced materials.
Biological Studies: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and hydrazide group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among analogues include substitutions on the aromatic rings (phenyl, furyl, or heterocyclic groups) and modifications to the hydrazide backbone. These changes significantly influence electronic properties, solubility, and bioactivity.
Physicochemical Properties
- Melting Points : The presence of electron-withdrawing groups (e.g., nitro in ) correlates with higher melting points (248–249°C), likely due to enhanced intermolecular interactions .
- Solubility: Bulky substituents like diethylamino groups () may reduce aqueous solubility but improve lipid membrane penetration, affecting pharmacokinetics .
Biological Activity
N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazone structure. The presence of the 5-methyl-2-furyl moiety contributes to its biological activity. The compound can be synthesized through the condensation reaction between 5-methyl-2-furaldehyde and 2,2-diphenylacetohydrazide.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| A549 | 12.8 | G1 phase arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacteria and fungi. Its effectiveness was evaluated using standard disk diffusion methods, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : It influences various signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
- Oxidative Stress Induction : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Study Parameters
- Dosage : Administered at 10 mg/kg body weight.
- Duration : Treatment lasted for four weeks.
- Outcome : Tumor volume decreased by approximately 40% from baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
